molecular formula C10H11N B6154893 4-(2-methylbut-3-yn-2-yl)pyridine CAS No. 2228562-00-1

4-(2-methylbut-3-yn-2-yl)pyridine

Cat. No.: B6154893
CAS No.: 2228562-00-1
M. Wt: 145.2
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Description

4-(2-methylbut-3-yn-2-yl)pyridine is an organic compound with the molecular formula C10H11N. It is a derivative of pyridine, featuring a 2-methylbut-3-yn-2-yl group attached to the fourth position of the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylbut-3-yn-2-yl)pyridine typically involves the alkylation of pyridine with a suitable alkyne precursor. One common method is the reaction of 4-bromopyridine with 2-methylbut-3-yn-2-yl lithium or Grignard reagent under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various research and industrial fields.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylbut-3-yn-2-yl)pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: 4-(2-methylbut-3-en-2-yl)pyridine or 4-(2-methylbutyl)pyridine.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

4-(2-methylbut-3-yn-2-yl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-methylbut-3-yn-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethynylpyridine
  • 4-(2-propyn-1-yl)pyridine
  • 4-(2-butyn-1-yl)pyridine

Uniqueness

4-(2-methylbut-3-yn-2-yl)pyridine is unique due to the presence of the 2-methylbut-3-yn-2-yl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies where these unique properties are advantageous.

Properties

CAS No.

2228562-00-1

Molecular Formula

C10H11N

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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